5'-Hcmait
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Overview
Description
5-Hydroxymethylcytosine (5-Hmc) is a modified form of cytosine that has been found in the DNA of various organisms, including humans. This modification has been shown to play a crucial role in the regulation of gene expression and has been linked to various biological processes, such as embryonic development, aging, and disease.
Mechanism of Action
The exact mechanism of action of 5'-Hcmait is not fully understood, but it is believed to play a role in the regulation of gene expression by affecting DNA-protein interactions and chromatin structure. 5'-Hcmait has been shown to recruit specific proteins that can modify chromatin structure, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that changes in the levels of 5'-Hcmait can have significant effects on various biological processes, including embryonic development, aging, and disease. Alterations in 5'-Hcmait levels have been linked to changes in gene expression, which can lead to changes in cellular differentiation, proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5'-Hcmait in lab experiments is its stability, which allows for accurate and reliable measurements. However, the detection of 5'-Hcmait can be challenging, and current methods are not yet optimized for high-throughput analysis. Additionally, the synthesis of 5'-Hcmait can be costly and time-consuming, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 5'-Hcmait. One area of focus is the development of new methods for the detection and quantification of 5'-Hcmait. Researchers are also exploring the potential of 5'-Hcmait as a biomarker for disease diagnosis and as a target for therapeutic interventions. Additionally, studies are underway to investigate the role of 5'-Hcmait in various biological processes, including embryonic development, aging, and disease.
Conclusion
In conclusion, 5-Hydroxymethylcytosine is a modified form of cytosine that has been shown to play a crucial role in the regulation of gene expression and has been linked to various biological processes, including embryonic development, aging, and disease. The synthesis of 5'-Hcmait can be achieved through several methods, and its stability allows for accurate and reliable measurements. Future research on 5'-Hcmait is focused on the development of new detection methods and the investigation of its potential as a biomarker and therapeutic target.
Synthesis Methods
The synthesis of 5'-Hcmait can be achieved through several methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical oxidation of 5-methylcytosine (5-Mc) using potassium permanganate or tetra-n-butylammonium periodate. This method has been shown to be effective in producing high yields of 5'-Hcmait. Enzymatic methods involve the use of enzymes such as TET (ten-eleven translocation) proteins, which can catalyze the conversion of 5-Mc to 5'-Hcmait.
Scientific Research Applications
The discovery of 5'-Hcmait has opened up new avenues for scientific research, particularly in the field of epigenetics. Studies have shown that 5'-Hcmait plays a crucial role in the regulation of gene expression, and alterations in its levels have been linked to various diseases, including cancer and neurological disorders. Researchers are now exploring the potential of 5'-Hcmait as a biomarker for disease diagnosis and as a target for therapeutic interventions.
properties
CAS RN |
109214-84-8 |
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Product Name |
5'-Hcmait |
Molecular Formula |
C15H26N7O14P3S |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1 |
InChI Key |
FBOLNTODBBAPDR-KEPZVFJZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
synonyms |
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate) 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt 5'-HCMAIT |
Origin of Product |
United States |
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